molecular formula C9H9BrO3 B14035279 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one

1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one

Cat. No.: B14035279
M. Wt: 245.07 g/mol
InChI Key: MUUAWVGPTOYYTB-UHFFFAOYSA-N
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Description

1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is a brominated derivative of 1-(3,4-dihydroxyphenyl)propan-2-one, which is a catechol-containing ketone. The parent compound, 1-(3,4-dihydroxyphenyl)propan-2-one (CAS 2503-44-8), has a molecular formula C₉H₁₀O₃, molecular weight 166.17 g/mol, and is characterized by a propan-2-one backbone linked to a 3,4-dihydroxyphenyl group . The brominated variant introduces a bromine atom at the 1-position of the ketone, likely altering reactivity, stability, and biological activity.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9BrO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3

InChI Key

MUUAWVGPTOYYTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)O)O)Br

Origin of Product

United States

Preparation Methods

Bromination Using Copper(II) Bromide

  • The corresponding ethan-1-one precursor is dissolved in ethyl acetate.
  • Copper(II) bromide (1.7 equivalents) is added slowly.
  • The mixture is stirred at 85 °C for 24 hours.
  • After reaction completion, solvent is evaporated, and the residue is washed with ethyl acetate and dried to yield the crude α-bromo ketone.

Bromination Using Molecular Bromine in Methanol

  • The ethan-1-one precursor is dissolved in methanol and cooled to 0 °C.
  • Bromine (1 equivalent) is added dropwise under stirring.
  • The mixture is stirred for 3 hours below 15 °C.
  • Water is added, and the mixture is stirred for an additional 24–48 hours at room temperature.
  • The aqueous phase is extracted with ethyl acetate, washed with sodium carbonate solution, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product.

Representative Experimental Data

Parameter Copper(II) Bromide Method Bromine in Methanol Method
Solvent Ethyl acetate (EtOAc) Methanol (MeOH)
Temperature 85 °C 0 °C to <15 °C during addition, then RT
Reaction Time 24 hours 3 hours bromination + 24–48 hours stirring
Brominating Agent CuBr2 (1.7 equiv.) Br2 (1 equiv.)
Workup Evaporation, washing with EtOAc Extraction with EtOAc, washing with Na2CO3
Purification Crude product used directly or further purified Crude product used directly or further purified
Yield Not explicitly reported, typically moderate Not explicitly reported, typically moderate

Notes on Reaction Conditions and Purity

  • Cooling during bromine addition is critical to control reaction rate and avoid side reactions.
  • Washing with sodium carbonate solution neutralizes residual acid and removes bromine byproducts.
  • The crude brominated product is often used directly in subsequent synthetic steps without further purification, but column chromatography can be employed for higher purity.
  • The presence of hydroxyl groups on the aromatic ring (3,4-dihydroxy substitution) can influence reactivity and may require careful control of reaction conditions to prevent over-bromination or oxidation.

Summary Table of Preparation Methods

Method Starting Material Brominating Agent Solvent Temperature Reaction Time Notes
Copper(II) Bromide Bromination 1-(3,4-dihydroxyphenyl)propan-2-one CuBr2 (1.7 equiv.) Ethyl acetate 85 °C 24 hours Slow addition, moderate yield
Bromine in Methanol 1-(3,4-dihydroxyphenyl)propan-2-one Br2 (1 equiv.) Methanol 0–15 °C, then RT 3 h + 24–48 h Cooling critical, aqueous workup

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The catechol moiety can undergo oxidation to form quinones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones from the catechol moiety.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in research to study the effects of brominated catechols on biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The catechol moiety can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to various biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key differences between 1-bromo-1-(3,4-dihydroxyphenyl)propan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
1-(3,4-Dihydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17 3,4-dihydroxyphenyl, propan-2-one Dark brown solid High polarity due to catechol group
This compound* C₉H₉BrO₃ ~245.08 (estimated) Bromine at 1-position Likely solid Increased reactivity (Br as leaving group)
1-(3-Bromo-4-fluorophenyl)propan-2-one C₉H₈BrFO 231.06 3-bromo-4-fluorophenyl Not reported Halogenated aromatic ring
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₉H₈BrClO 247.52 3-chloro-4-methylphenyl Not reported Chloro and methyl substituents
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one C₉H₇BrCl₂O 294.42 3,4-dichlorophenyl Not reported Dichloro substitution

*Estimated based on parent compound and bromine addition.

Key Observations:
  • Bromine vs. Other Halogens : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may lead to distinct reactivity in nucleophilic substitution reactions .
  • Catechol Group: The 3,4-dihydroxyphenyl group in the parent compound enhances solubility in polar solvents (e.g., water or ethanol) due to hydrogen bonding . Bromination may reduce solubility slightly but increase lipophilicity.
  • Thermal Stability: Halogenated analogs (e.g., dichloro or bromo-fluoro derivatives) typically exhibit higher melting points and thermal stability compared to non-halogenated compounds .

Spectral and Analytical Data

  • Mass Spectrometry: The non-brominated compound shows a molecular ion peak at m/z 166 (C₉H₁₀O₃) . Brominated analogs would exhibit isotope patterns characteristic of bromine (e.g., m/z 244/246 for [M]+).
  • NMR Spectroscopy : The parent compound’s ¹H-NMR displays signals for aromatic protons (~6.7–6.9 ppm) and a ketone carbonyl (~207 ppm in ¹³C-NMR) . Bromination would deshield adjacent protons, shifting signals upfield.

Biological Activity

1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : 273.10 g/mol

The presence of the bromine atom and hydroxyl groups in its structure is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : The hydroxyl groups contribute to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively reduces reactive oxygen species (ROS) levels in vitro, which correlates with reduced cellular damage in various models.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness was evaluated using standard antimicrobial susceptibility tests:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

This compound has shown cytotoxic effects in various cancer cell lines. The following table summarizes findings from several studies:

Cell Line IC50 (µM) Effect
MCF7 (breast cancer)15.0Induces apoptosis
HeLa (cervical cancer)12.5Inhibits cell proliferation
A549 (lung cancer)10.0Causes cell cycle arrest

The mechanism behind its anticancer activity appears to involve the induction of apoptosis through caspase activation pathways.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of this compound in a mouse model subjected to oxidative stress. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels compared to control groups, indicating protective effects against oxidative damage.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results confirmed its potential as an antimicrobial agent, particularly against multi-drug resistant strains.

Q & A

Q. What are the validated synthetic routes for 1-Bromo-1-(3,4-dihydroxyphenyl)propan-2-one?

Methodological Answer: A common approach involves bromination of a pre-existing ketone scaffold. For example, bromine can be added to 1-(3,4-dihydroxyphenyl)propan-2-one (3,4-Dihydroxyphenylacetone) in chloroform, followed by elimination reactions using triethylamine to isolate the brominated product . Alternative routes may employ Claisen-Schmidt condensation (e.g., reacting acetophenone derivatives with aldehydes under basic conditions), though this requires optimization for regioselective bromination .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: Analytical techniques include:

  • HPLC/LC-MS : Used to quantify impurities (e.g., Carbidopa EP Impurity G) with reverse-phase C18 columns and UV detection at 280 nm .
  • NMR : ¹H and ¹³C NMR confirm the presence of the brominated ketone (e.g., δ ~4.5 ppm for CH₂Br and δ ~200 ppm for the carbonyl group) .
  • Melting Point Analysis : Consistency with literature values (e.g., 65–66°C for analogous brominated ketones) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is hygroscopic and light-sensitive. Optimal storage conditions:

  • Temperature : -20°C ± 5°C in amber vials .
  • Solubility : Stable in DMSO or methanol for short-term use; avoid aqueous buffers to prevent hydrolysis.
  • Shelf Life : Up to 3 years under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the bromination mechanism proceed in the synthesis of this compound?

Methodological Answer: Bromination typically follows an electrophilic substitution pathway. In the presence of Br₂, the α-hydrogen of the ketone is abstracted, forming an enolate intermediate. Bromine then attacks the electron-rich α-carbon, yielding the brominated product. Competing side reactions (e.g., over-bromination) are mitigated by stoichiometric control and low-temperature conditions . Kinetic studies suggest a second-order dependence on bromine concentration .

Contradiction Alert:
reports Claisen-Schmidt condensation for analogous compounds, while emphasizes bromination-elimination. Researchers must validate the dominant pathway via isotopic labeling or computational modeling (DFT).

Q. What analytical challenges arise in quantifying trace impurities of this compound in pharmaceutical formulations?

Methodological Answer: Challenges include:

  • Co-elution : Impurities like Carbidopa EP Impurity G require gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve .
  • Detection Limits : UV-Vis may lack sensitivity; LC-MS/MS with MRM (multiple reaction monitoring) improves detection to <0.1% .
  • Matrix Effects : Biological samples necessitate solid-phase extraction (SPE) prior to analysis .

Q. How does the electronic environment of the 3,4-dihydroxyphenyl group influence reactivity?

Methodological Answer: The catechol moiety (3,4-dihydroxyphenyl) enhances electrophilic substitution due to electron-donating hydroxyl groups. Computational studies (e.g., Fukui indices) show increased electron density at the para position, directing bromination to the α-carbon of the ketone . Steric hindrance from the propan-2-one backbone may limit further functionalization.

Q. What strategies resolve contradictions in reported synthetic yields for brominated aryl ketones?

Methodological Answer: Discrepancies often stem from:

  • Reaction Scale : Milligram-scale reactions (e.g., 1 mmol in ) vs. industrial protocols.
  • Purification Methods : Column chromatography vs. recrystallization (e.g., acetone vs. ethyl acetate/hexane) .
  • Starting Material Purity : Use of HPLC-grade 3,4-Dihydroxyphenylacetone (>95% purity) minimizes side products .

Q. How is this compound utilized in studying neurotransmitter analogs or prodrugs?

Methodological Answer: The catechol structure mimics dopamine, enabling applications in:

  • Prodrug Design : Bromination enhances lipophilicity for blood-brain barrier penetration.
  • Enzyme Inhibition : Assays with monoamine oxidase (MAO) using UV kinetics (λ = 340 nm for NADH depletion) .
  • Metabolic Stability : Microsomal incubations (e.g., human liver microsomes) assess oxidative debromination .

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